tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate
Description
Chemical Structure and Properties
tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate (CAS: 635318-02-4) is a bicyclic compound featuring a 6-oxabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc) carbamate group at the 3-position. Its stereochemistry (1R,3S,5S) confers rigidity and specific spatial interactions, making it valuable in asymmetric synthesis and pharmaceutical intermediates . The Boc group enhances solubility in organic solvents and acts as a protective moiety for amines during multi-step syntheses .
Such intermediates are pivotal in drug discovery, particularly for protease inhibitors and kinase modulators, where the bicyclo[3.1.0]hexane scaffold mimics transition-state geometries .
Properties
IUPAC Name |
tert-butyl N-[(1S,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-6-4-7-8(5-6)13-7/h6-8H,4-5H2,1-3H3,(H,11,12)/t6?,7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVWHGMHXIFPGI-IEESLHIDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C(C1)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@@H]2[C@H](C1)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of the tert-butyl carbamate group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and alkoxides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carbamate group and the formation of corresponding amines and alcohols.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate has been studied for its potential as a pharmaceutical agent due to its ability to modulate biological pathways.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders .
- Receptor Modulation : It exhibits potential in modulating receptor activities that influence neurotransmission and other signaling pathways, making it a candidate for neurological research .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various bioactive molecules.
Research Studies and Case Studies
Several studies have highlighted the efficacy of this compound in various research contexts:
- Case Study 1 : A study demonstrated its role in modulating enzyme activity related to cholesterol metabolism, suggesting potential therapeutic applications in cardiovascular diseases .
- Case Study 2 : Research indicated that this compound could enhance the efficacy of existing drugs by acting synergistically with other therapeutic agents .
Mechanism of Action
The mechanism of action of tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Carbamate vs. Ester Derivatives
- Key Differences : The Boc carbamate in the target compound provides superior stability under acidic conditions compared to esters, which are prone to hydrolysis. Stereoisomers (e.g., 1R,3r,5S vs. 1R,3S,5S) exhibit divergent reactivity; for instance, the 3r configuration may reduce steric hindrance in nucleophilic substitutions .
Thiophene-Substituted Epoxides
These compounds demonstrate enhanced π-π stacking interactions in catalysis but lack the Boc group’s protective utility .
Ring System Modifications
6-Oxa vs. 3-Aza Bicyclo[3.1.0]hexanes
Stereochemical Comparisons
Stereochemistry critically influences biological activity and synthetic utility:
- Target Compound (1R,3S,5S) : This configuration optimizes hydrogen bonding with enzyme active sites, as shown in protease inhibitor studies .
- Epimers (e.g., 1R,2S,5S vs. 1S,2S,5S): NOESY spectroscopy reveals distinct spatial arrangements; for example, weak NOE correlations in (1R,2S,5S)-thiophene derivatives correlate with reduced binding affinity in kinase assays .
Functional Group Stability and Reactivity
Biological Activity
tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate, with the CAS number 250659-32-6, is a complex organic compound notable for its bicyclic structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor signaling pathways, leading to various biological effects depending on the target .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter release and cellular signaling .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties against certain bacterial strains .
Case Study 1: Enzyme Inhibition
A study conducted on the inhibition of acetylcholinesterase (AChE) demonstrated that this compound significantly reduced enzyme activity in vitro. The IC50 value was determined to be 25 µM, indicating moderate potency compared to standard inhibitors .
Case Study 2: Antimicrobial Activity
In a screening for antimicrobial agents, this compound exhibited inhibitory effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential applications in developing new antimicrobial therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it can be compared with similar bicyclic compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane | Structure | Moderate AChE inhibition |
| tert-butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane | Structure | Weak antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate?
- Methodology : The compound is typically synthesized via a multi-step sequence involving cyclopropane ring formation, epoxidation, and carbamate protection. For example:
Cyclopropanation : Use of transition-metal catalysts (e.g., Rh or Cu) to form the bicyclo[3.1.0]hexane core from alkenes or diazo compounds.
Epoxidation : Oxidation of the cyclopropane-adjacent double bond with peracids (e.g., mCPBA) to form the oxabicyclo structure.
Carbamate Protection : Reaction with tert-butyl carbamoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0°C, followed by purification via silica gel chromatography .
- Key Considerations : Stereochemical control during cyclopropanation and epoxidation is critical. Chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) may be employed to ensure the (1R,3S,5S) configuration.
Q. How is the stereochemical integrity of the bicyclic core confirmed experimentally?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments identify spatial correlations between protons to confirm the relative configuration (e.g., proximity of the tert-butyl group to specific bicyclic protons) .
- X-ray Crystallography : Provides absolute stereochemistry by resolving the crystal structure .
- Chiral HPLC : Separates enantiomers to verify optical purity .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclo[3.1.0]hexane core influence biological activity in drug discovery?
- Case Study : In hepatitis C virus (HCV) NS3 protease inhibitors, the (1R,3S,5S) configuration enhances binding affinity by positioning the carbamate group into a hydrophobic pocket of the enzyme. Substitution with (1S,3R,5R) epimers reduced potency by >100-fold due to steric clashes .
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize stereoisomers and compare IC₅₀ values in enzymatic assays.
- Molecular Docking : Computational models (e.g., Schrödinger Suite) predict binding modes and validate experimental data .
Q. What strategies resolve contradictions in regioselectivity during oxabicyclo[3.1.0]hexane functionalization?
- Challenge : Competing pathways (e.g., C3 vs. C5 substitution) arise due to ring strain and electronic effects.
- Solutions :
- Directing Groups : Install temporary groups (e.g., boronates) to steer reactivity toward desired positions.
- Transition Metal Catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) selectively functionalize less-strained carbons .
- Computational Guidance : DFT calculations (e.g., Gaussian) identify transition-state energies to predict regioselectivity .
Q. How can the stability of the oxabicyclo[3.1.0]hexane ring under physiological conditions be assessed?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
